Cas no 457959-68-1 (1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione)
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1h-pyrrole-2,5-dione,1-methyl-3-(methylamino)-
- 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione
- 1-Methyl-3-methylamino-pyrrol-2,5-dion
- 1-methyl-3-methylamino-pyrrole-2,5-dione
- 1-methyl-3-methylaminopyrrole-2,5-dione
- AKOS002294287
- 457959-68-1
- SCHEMBL14318236
- 1-methyl-3-(methylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- VS-02718
- BBL010868
- 1-methyl-3-(methylamino)pyrrole-2,5-dione
- STK801777
- CS-0315927
-
- Inchi: 1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3
- InChI Key: KIKRBHWZESXXIH-UHFFFAOYSA-N
- SMILES: O=C1C(=CC(N1C)=O)NC
Computed Properties
- Exact Mass: 140.05900
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41000
- LogP: -0.58290
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M355868-10mg |
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M355868-50mg |
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M355868-100mg |
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 100mg |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386597-500mg |
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 98% | 500mg |
¥3851.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386597-1g |
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 98% | 1g |
¥4435.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386597-5g |
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 98% | 5g |
¥7148.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386597-10g |
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione |
457959-68-1 | 98% | 10g |
¥10829.00 | 2024-05-13 | |
| A2B Chem LLC | AG25100-1mg |
1H-Pyrrole-2,5-dione,1-methyl-3-(methylamino)- |
457959-68-1 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | AG25100-5mg |
1H-Pyrrole-2,5-dione,1-methyl-3-(methylamino)- |
457959-68-1 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AG25100-10mg |
1H-Pyrrole-2,5-dione,1-methyl-3-(methylamino)- |
457959-68-1 | 95%+ | 10mg |
$291.00 | 2024-04-20 |
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS No. 457959-68-1)
The compound 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS No. 457959-68-1) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrrole derivatives, which are known for their versatile applications in drug discovery, material science, and organic synthesis. The structure of this molecule consists of a pyrrole ring system with two ketone groups at positions 2 and 5, a methyl group at position 1, and a methylamino group at position 3. These functional groups contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrrole derivatives in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. For instance, 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione has been explored for its potential as a lead compound in the development of new therapeutic agents. Researchers have demonstrated that this compound exhibits promising activity in vitro against certain enzymes involved in inflammatory processes, suggesting its potential role in anti-inflammatory drug development.
In addition to its biological applications, CAS No. 457959-68-1 has also been studied for its electronic properties. The conjugated system of the pyrrole ring and the ketone groups allows for efficient electron delocalization, making this compound a candidate for use in organic electronics. Recent advancements in materials science have explored the use of such compounds in the fabrication of organic semiconductors and light-emitting diodes (OLEDs). The ability of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione to act as an electron acceptor has been particularly intriguing for researchers working on next-generation electronic devices.
The synthesis of CAS No. 457959-68-1 involves a multi-step process that typically begins with the preparation of the pyrrole ring followed by functionalization at specific positions. One common approach involves the condensation of aldehydes or ketones with ammonia or primary amines to form the pyrrole skeleton. Subsequent alkylation or acylation steps are then employed to introduce the methyl and methylamino groups at positions 1 and 3, respectively. This synthetic route has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
From a structural standpoint, 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibits a planar geometry due to the conjugation between the nitrogen atoms in the pyrrole ring and the carbonyl groups. This planarity enhances its ability to participate in π–π interactions, which are crucial for its biological and electronic applications. Computational studies have further revealed that the molecule's electronic structure is highly sensitive to substituent effects, allowing for fine-tuning of its properties through chemical modification.
One area where CAS No. 457959-68-1 has shown particular promise is in the field of catalysis. Researchers have investigated its ability to act as a catalyst in various organic reactions, including aldol condensations and Michael additions. The presence of both electron-withdrawing (ketone) and electron-donating (methylamino) groups on the pyrrole ring creates a unique environment that can facilitate these reactions under mild conditions. Recent experiments have demonstrated that this compound can significantly accelerate reaction rates compared to traditional catalysts, making it an attractive option for green chemistry applications.
In terms of spectroscopic characterization, 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibits distinct absorption bands in both UV-vis and IR spectra due to its conjugated system and functional groups. These spectral features have been utilized in analytical chemistry for the identification and quantification of this compound in complex mixtures. Furthermore, NMR studies have provided valuable insights into its molecular conformation and intermolecular interactions, aiding in the design of more efficient synthetic routes.
Looking ahead, CAS No. 457959-68-1 holds immense potential for further exploration in both academic and industrial settings. Its versatility as a building block for more complex molecules makes it an invaluable tool for chemists working on diverse projects ranging from drug discovery to materials innovation. As research continues to uncover new applications for this compound, it is likely that 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione will play an increasingly important role in advancing modern science.
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